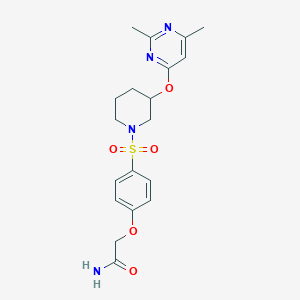![molecular formula C17H12F2N2O2 B2974528 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946209-64-9](/img/structure/B2974528.png)
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of difluoro substituents on the benzene ring and an oxazole moiety
作用機序
Target of Action
The primary target of “3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide” is the MAP kinases , specifically the p38 kinase (MAPK14/CSBP/RK kinase) . MAP kinases are crucial components of cellular signaling pathways and play a significant role in various biological processes such as cell growth, differentiation, and response to inflammatory cytokines and physical stress .
Mode of Action
“this compound” acts as a potent inhibitor of the MAP kinases . It binds to the kinase and inhibits its activity, thereby disrupting the signaling pathways that rely on this kinase .
Biochemical Pathways
By inhibiting the MAP kinases, “this compound” affects several biochemical pathways. These pathways are involved in the regulation of various cellular processes, including inflammation, cell growth, and differentiation . The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of “this compound” are primarily due to its inhibition of the MAP kinases . This can lead to a reduction in inflammation and other disorders related to the overactivity of these kinases . It has potential applications in the treatment of conditions such as inflammation, osteoarthritis, rheumatoid arthritis, cancer, reperfusion or ischemia in stroke or heart attack, and autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoro substituents: This step involves the fluorination of the benzene ring, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling of the oxazole and benzamide moieties: This step involves the formation of an amide bond between the oxazole derivative and the benzoyl chloride under basic conditions, typically using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The difluoro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The amide bond can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives.
科学的研究の応用
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:
Medicinal chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological research: It can be used as a probe to study biological processes and interactions at the molecular level.
類似化合物との比較
Similar Compounds
3,4-difluorobenzamide: Lacks the oxazole moiety, resulting in different chemical and biological properties.
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide: Lacks the difluoro substituents, which affects its reactivity and interactions.
Other fluorinated benzamides: These compounds may have different substitution patterns, leading to variations in their properties and applications.
Uniqueness
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to the combination of difluoro substituents and the oxazole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-14-7-6-12(8-15(14)19)17(22)20-10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBGSZNSJRPLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)





![5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2974453.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2974459.png)

![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2974464.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2974465.png)
![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)
